N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with 2-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then coupled with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer activities.
Imidazo[1,2-a]pyrazine derivatives: Studied for their potential as kinase inhibitors.
Imidazo[1,2-a]thiazole derivatives: Investigated for their anti-inflammatory and analgesic properties.
Uniqueness
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide stands out due to its unique imidazo[1,2-a]pyrimidine core, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
InChI |
InChI=1S/C14H12N4O/c1-10(19)16-12-5-2-4-11(8-12)13-9-18-7-3-6-15-14(18)17-13/h2-9H,1H3,(H,16,19) |
InChI Key |
ZEWVNCDQFOLJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.